molecular formula C9H9ClO4S B11816996 Methyl 3-(chlorosulfonyl)-5-methylbenzoate CAS No. 1154149-31-1

Methyl 3-(chlorosulfonyl)-5-methylbenzoate

Cat. No.: B11816996
CAS No.: 1154149-31-1
M. Wt: 248.68 g/mol
InChI Key: WFFAGYFOCLMGJV-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-5-methylbenzoate is an organosulfur compound with the molecular formula C9H9ClO4S. It is a derivative of benzoic acid and contains a chlorosulfonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(chlorosulfonyl)-5-methylbenzoate can be synthesized through several methods. One common method involves the reaction of methyl 3-methylbenzoate with chlorosulfonic acid. The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yields. The general reaction scheme is as follows:

Methyl 3-methylbenzoate+Chlorosulfonic acidMethyl 3-(chlorosulfonyl)-5-methylbenzoate\text{Methyl 3-methylbenzoate} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} Methyl 3-methylbenzoate+Chlorosulfonic acid→Methyl 3-(chlorosulfonyl)-5-methylbenzoate

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group using reducing agents like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonyl chlorides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents like tin(II) chloride or lithium aluminum hydride are used under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and thiols.

    Reduction Reactions: Products include sulfonamides and thiols.

    Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(chlorosulfonyl)-5-methylbenzoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(chlorosulfonyl)benzoate: Similar structure but lacks the methyl group on the benzene ring.

    Methyl 4-(chlorosulfonyl)benzoate: Similar structure but the chlorosulfonyl group is attached to the para position.

    Ethyl 3-(chlorosulfonyl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-(chlorosulfonyl)-5-methylbenzoate is unique due to the presence of both the chlorosulfonyl and methyl groups on the benzene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Biological Activity

Chemical Structure and Properties

MCSMB has the molecular formula C10H11ClO3S and a molecular weight of approximately 252.71 g/mol. The compound's structure features a benzoate moiety with a chlorosulfonyl group attached to the aromatic ring, contributing to its unique reactivity profile.

Property Value
Molecular FormulaC10H11ClO3S
Molecular Weight252.71 g/mol
Functional GroupsChlorosulfonyl, Methyl Ester
Electrophilic NatureHigh due to Chlorosulfonyl

Reactivity with Biomolecules

MCSMB's chlorosulfonyl group allows it to interact with various nucleophiles, including amino acids and other biomolecules. This interaction can lead to modifications that may influence biological pathways. For instance, studies have shown that compounds with similar structures often exhibit interesting biological properties, such as antimicrobial and enzyme-inhibitory activities. However, specific studies on MCSMB's interactions and effects are sparse.

Case Studies and Research Findings

  • Reactivity Studies : Interaction studies indicate that MCSMB can react with nucleophilic sites in proteins, potentially leading to alterations in protein function or stability. Such modifications could have implications for drug design and development.
  • Synthesis of Bioactive Compounds : MCSMB has been utilized in synthesizing nitrogen-containing heterocycles that possess significant biological activity. These derivatives may exhibit pharmacological properties that warrant further investigation.
  • Comparative Analysis : Similar compounds with chlorosulfonyl groups have been studied for their biological activities. For example, ethyl 4-bromo-3-(chlorosulfonyl)-5-methylbenzoate has shown potential as an antimicrobial agent. This suggests that MCSMB could also possess similar bioactivity, though specific data is lacking.

While there are no direct studies detailing the mechanism of action for MCSMB in biological systems, the electrophilic nature of the chlorosulfonyl group suggests it may participate in nucleophilic substitution reactions with thiols or amines in proteins. Such reactions could lead to modifications that affect enzyme activity or signal transduction pathways.

Future Directions

To fully elucidate the biological activity of MCSMB, further research is needed:

  • In vitro Studies : Conducting detailed in vitro assays to assess the compound's reactivity with various biomolecules.
  • In vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics of MCSMB in animal models.
  • Mechanistic Studies : Investigating the specific biochemical pathways affected by MCSMB interactions.

Properties

CAS No.

1154149-31-1

Molecular Formula

C9H9ClO4S

Molecular Weight

248.68 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-5-methylbenzoate

InChI

InChI=1S/C9H9ClO4S/c1-6-3-7(9(11)14-2)5-8(4-6)15(10,12)13/h3-5H,1-2H3

InChI Key

WFFAGYFOCLMGJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)OC

Origin of Product

United States

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